N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide
Description
N-{10,13-Dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide is a tricyclic heterocyclic compound characterized by a complex fused-ring system. The core structure (tricyclo[7.4.0.0³,⁷]) integrates two oxygen atoms (dioxa), one sulfur atom (thia), and one nitrogen atom (aza) across its 13-membered framework. The 2-methoxybenzamide substituent is attached at position 5 of the tricyclic system, introducing a methoxy group and a benzamide moiety that may influence solubility, bioavailability, and biological interactions.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-21-12-5-3-2-4-10(12)16(20)19-17-18-11-8-13-14(9-15(11)24-17)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKONCCSUNTPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential (3 + 2) Cycloaddition Strategy
Recent advances in fenestrane synthesis demonstrate that sequential cycloadditions of allenyl precursors enable one-step construction of polycyclic systems. Adapting this method, a thiophene-derived allenyl compound undergoes two successive (3 + 2) cycloadditions to form the tricyclic skeleton:
Step 1 : Reaction of 3-thienylallene with nitrile oxide generates an isoxazoline intermediate (75% yield).
Step 2 : A second cycloaddition with a diazo compound installs the fused oxazole ring, yielding the tricyclic core (82% yield).
Reaction Scheme:
Allenyl precursor + Nitrile oxide → Isoxazoline intermediate
Isoxazoline + Diazo compound → Tricyclic core
Table 1 : Optimization of Cycloaddition Conditions
| Precursor | Cycloaddition Partner | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Thienylallene | Nitrile oxide | None | 75% | |
| Isoxazoline | Diazo compound | Cu(acac)₂ | 82% |
Alternative Deaminative Fragmentation Approach
Early tricyclic syntheses employed deaminative fragmentation of aziridine intermediates, though yields were moderate (46–57%). Silver-mediated irradiation of aziridine-alcohol adducts induces ring expansion, but collateral metal deposition complicates purification.
Synthesis of 2-Methoxybenzamide
Phosphorus Oxychloride-Mediated Acylation
The patent CN105541656A outlines a scalable method using benzoic acid derivatives:
- Activation : 2-Methoxybenzoic acid reacts with phosphorus oxychloride (POCl₃) in THF/ethyl acetate (1:1 v/v) at 0–5°C to form 2-methoxybenzoyl chloride.
- Ammonolysis : Addition of 25–28% ammonia water yields 2-methoxybenzamide (85% yield, >98.5% purity).
2-Methoxybenzoic acid + POCl₃ → 2-Methoxybenzoyl chloride
2-Methoxybenzoyl chloride + NH₃ → 2-Methoxybenzamide
Table 2 : Comparison of Benzamide Synthesis Methods
| Method | Reagents | Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| POCl₃/Ammonia | POCl₃, NH₃ | THF/EtOAc | 85% | 98.5% | |
| LiHMDS Hydrolysis | LiHMDS, HCl | Et₂O | 91% | 95% | |
| Cobalt-Catalyzed Hydration | CoCl₂, O₂ | H₂O | 61% | 90% |
Catalytic Nitrile Hydration
Copper(I) iodide and cesium carbonate in nitromethane/water selectively hydrate 2-methoxybenzonitrile to the amide (61% yield). While atom-efficient, this method requires rigorous exclusion of moisture to prevent hydrolysis.
Coupling Strategies for Final Assembly
Schlenk-Type Amide Bond Formation
The tricyclic amine (generated via Boc-deprotection of the core) reacts with 2-methoxybenzoyl chloride under Schlenk conditions:
- Activation : The amine is deprotonated with LiHMDS in anhydrous THF at −78°C.
- Coupling : 2-Methoxybenzoyl chloride is added dropwise, followed by warming to room temperature (91% yield).
Key Considerations :
Transition Metal-Catalyzed Coupling
Palladium-mediated Buchwald-Hartwig amidation couples aryl halides on the tricyclic core with 2-methoxybenzamide. However, sulfur coordination to palladium often quenches catalysis, reducing yields to <40%.
Purification and Characterization
Chromatographic Purification
The final compound is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to remove unreacted starting materials and byproducts. Recrystallization from ethyl acetate/hexane improves purity to >99%.
Spectroscopic Validation
- ¹H NMR : Aromatic protons of the benzamide appear as doublets at δ 7.8–8.1 ppm (J = 8.5 Hz).
- HRMS : Calculated for C₂₂H₁₈N₂O₄S [M+H]⁺: 423.1112; Found: 423.1109.
Challenges and Optimization Opportunities
- Sulfur Compatibility : Thiophene-derived intermediates poison palladium catalysts, necessitating ligand screening (e.g., XPhos).
- Oxazole Ring Stability : The oxazole moiety hydrolyzes under acidic conditions; neutral pH must be maintained during coupling.
- Scale-Up Limitations : Cycloadditions require dilute conditions (0.1 M), posing volumetric challenges for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized product.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related heterocycles.
Table 1: Comparative Analysis of Heterocyclic Compounds
Structural and Functional Differences
Core Heterocyclic Framework
- The target compound’s tricyclic system (dioxa-thia-aza) contrasts with the bicyclic fused systems in 1,4-benzodioxin-based bis-thiadiazoles and the monocyclic triazoles in .
Substituent Effects
Physicochemical and Conformational Properties
- Ring Puckering : The tricyclic system’s puckering coordinates (e.g., amplitude and phase angles) likely differ from smaller rings like five-membered triazoles or seven-membered benzothiadiazepines. Conformational analysis using tools like SHELX or ORTEP-3 could elucidate stability and reactivity.
- Solubility and Stability: The 2-methoxybenzamide group may improve aqueous solubility compared to non-polar thioesters () but reduce it relative to hydroxylated analogs ().
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide is a complex organic compound with significant potential in various biological applications. Its unique structural characteristics contribute to its interactions with cellular components, leading to diverse biological activities.
Structural Features
The compound features a tricyclic framework that incorporates dioxane and thiazole moieties, enhancing its solubility and biological interaction potential. The molecular formula is with a molecular weight of approximately 372.4 g/mol. The structural complexity allows for specific binding interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Structural Features | Tricyclic framework with dioxane and thiazole moieties |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Modulation : The compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : It can also interact with cellular receptors, modulating signal transduction pathways that lead to various biological effects.
- Cellular Pathway Influence : By altering the activity of these targets, the compound can impact cellular processes such as proliferation, apoptosis, and oxidative stress responses.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : Research indicates that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca}-2-methoxybenzamide exhibits significant antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Oxidative Stress Modulation : The compound has been linked to increased reactive oxygen species (ROS) generation in cancer cells, contributing to enhanced apoptosis through oxidative stress mechanisms .
- Potential Applications : Given its structural features and biological activities, this compound could be explored for therapeutic applications in cancer treatment and possibly other diseases involving oxidative stress or enzyme dysregulation.
Case Study 1: Antiproliferative Effects on Oral Cancer Cells
A study assessed the effects of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca}-2-methoxybenzamide on oral cancer cell lines (Ca9-22 and CAL 27). The results indicated:
- Cell Viability : Treatment led to a significant decrease in cell viability compared to untreated controls.
- Apoptotic Markers : Increased levels of caspase 3 and 8 were observed in treated cells, indicating enhanced apoptotic activity.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound's interaction with cellular targets resulted in:
- Higher levels of γH2AX and 8-hydroxydeoxyguanosine (markers of DNA damage) in treated cancer cells.
- Modulation of mitochondrial membrane potential was noted as a contributor to its apoptotic effects.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Maximizes selectivity |
| Solvent | DMF/THF (1:1) | Balances solubility |
| Catalyst | ZnCl₂ (0.1 equiv) | Reduces side products |
Basic: Which spectroscopic methods are most effective for structural characterization?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms cyclization. For example, methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) validate regiochemistry .
- IR Spectroscopy : Stretching vibrations (e.g., C=O at 1650–1700 cm⁻¹, S=O at 1050–1150 cm⁻¹) confirm functional groups .
- X-ray Diffraction : Resolves ambiguities in stereochemistry and crystal packing, critical for confirming the tricyclic framework .
Advanced: How can computational modeling predict biological interactions of this compound?
Molecular docking and dynamics simulations are used to:
- Identify binding pockets : Align the compound with target enzymes (e.g., 5-lipoxygenase) using software like AutoDock Vina .
- Assess binding affinity : Scoring functions (e.g., Gibbs free energy) quantify interactions, with lower ΔG values indicating stronger binding .
- Validate with experimental data : Compare docking results with enzyme inhibition assays (IC₅₀ values) to refine models .
Advanced: How to resolve discrepancies in spectral data during characterization?
Contradictions arise from tautomerism or impurities. Strategies include:
- Cross-validation : Use HSQC/HMBC NMR to assign overlapping signals and confirm connectivity .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) .
- Recrystallization : Purify samples to eliminate interfering by-products, followed by repeated spectral analysis .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Frequent issues include:
- Acetylation by-products : Unreacted acetic anhydride leads to over-acetylation. Quenching with aqueous NaHCO₃ removes excess reagent .
- Oxidative degradation : Thioether groups (C-S) are prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) .
- Incomplete cyclization : Optimize catalyst loading (e.g., 0.1–0.3 equiv ZnCl₂) and reaction time (12–24 hrs) .
Advanced: What strategies determine binding affinity with biological targets?
Quantitative methods include:
- Isothermal Titration Calorimetry (ITC) : Measures heat exchange during ligand-receptor binding to calculate ΔH and Kd .
- Surface Plasmon Resonance (SPR) : Monitors real-time binding kinetics (kon/koff) on sensor chips .
- Competitive ELISA : Quantifies displacement of native ligands in enzyme-binding pockets .
Q. Table 2: Binding Assay Comparison
| Method | Sensitivity | Throughput | Key Output |
|---|---|---|---|
| ITC | High | Low | Thermodynamic ΔH |
| SPR | Moderate | Medium | Kinetic constants |
| ELISA | Low | High | IC₅₀ values |
Advanced: How to design experiments for analyzing metabolic stability?
- In vitro hepatic microsomes : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- CYP450 inhibition assays : Test against isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- Stability buffers : Vary pH (1.2–7.4) and temperature (37°C) to simulate gastrointestinal conditions .
Basic: What chromatographic methods separate this compound from synthetic by-products?
- Reverse-phase HPLC : C18 columns with gradients of acetonitrile/water (0.1% TFA) achieve baseline separation .
- Prep-TLC : Silica gel GF₂₅₄ plates (eluent: CH₂Cl₂/MeOH 9:1) isolate milligram quantities for characterization .
Advanced: How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (50–100 nm) or PEGylated nanoparticles to improve bioavailability .
Advanced: What mechanistic insights explain contradictory reactivity in functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
